Specific Scientific Field: Medicinal Chemistry
Summary of the Application: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Methods of Application or Experimental Procedures: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) was used to test the efficacy of these compounds .
Results or Outcomes: The model indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses of Q203, respectively, after 4 weeks of treatment .
Specific Scientific Field: Organic Chemistry
Summary of the Application: A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Methods of Application or Experimental Procedures: The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .
Results or Outcomes: This method resulted in good to excellent yields of imidazo[1,2-a]pyridines .
Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: Imidazo[1,2-b]pyridazine derivatives have been studied for their inhibitory effects on the metabolic activity of Leishmanial promastigote forms .
Methods of Application or Experimental Procedures: The inhibitory concentration of 50% (EC 50) was defined as the concentration of drug required to inhibit the metabolic activity of Leishmanial promastigote forms by 50% relative to the control .
Summary of the Application: Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral properties .
Summary of the Application: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides have been identified as Mtb pantothenate synthetase (PS) inhibitors .
Results or Outcomes: Derivative 29 was the most active compound against Mtb (MIC 90, 4.53 μM) from the library .
Summary of the Application: Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors .
3-Chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine class, characterized by a fused imidazole and pyridazine ring structure. Its molecular formula is C₇H₆ClN₃, with a molecular weight of 167.60 g/mol. The compound features a chlorine atom at the 3-position and a methyl group at the 2-position of the imidazo ring, which influences its chemical properties and biological activity. The unique structural features of this compound make it an interesting subject for research in medicinal chemistry and pharmacology.
The synthesis of 3-chloro-2-methylimidazo[1,2-b]pyridazine typically involves condensation reactions. For instance, it can be synthesized through the reaction of an α-bromoketone with 3-amino-6-chloropyridazine under basic conditions, such as using sodium bicarbonate. This method takes advantage of the nucleophilicity of the nitrogen atoms in the pyridazine ring, allowing for selective alkylation at specific sites on the ring .
Additionally, nitration reactions can modify compounds within this class, where a nitro group is introduced to enhance biological activity or alter pharmacokinetic properties .
3-Chloro-2-methylimidazo[1,2-b]pyridazine exhibits notable biological activities, particularly related to its potential as an antitumor agent. Studies have shown that derivatives of imidazo[1,2-b]pyridazine possess significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves interference with cellular pathways critical for cancer cell survival and proliferation .
In vitro evaluations suggest that these compounds may also exhibit antimicrobial properties, although further studies are necessary to elucidate their full spectrum of biological effects.
The synthesis of 3-chloro-2-methylimidazo[1,2-b]pyridazine can be achieved through several methods:
These methods allow for the generation of various derivatives that can be screened for enhanced biological efficacy.
3-Chloro-2-methylimidazo[1,2-b]pyridazine has potential applications in:
Interaction studies involving 3-chloro-2-methylimidazo[1,2-b]pyridazine focus on its binding affinity to various biological targets. These interactions are crucial for understanding how the compound exerts its biological effects. High-throughput screening methods can be employed to evaluate its efficacy against specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that modifications to the compound can significantly influence its interaction profiles and biological outcomes .
Several compounds share structural similarities with 3-chloro-2-methylimidazo[1,2-b]pyridazine. These include:
| Compound Name | Structure Features | Key Differences |
|---|---|---|
| 6-Chloroimidazo[1,2-b]pyridazine | Chlorine at position 6 | Lacks methyl substitution at position 2 |
| 6-Chloro-3-methylimidazo[1,2-b]pyridazine | Methyl group at position 3 | Different position of methyl substitution |
| 6-Bromo-2-methylimidazo[1,2-b]pyridazine | Bromine instead of chlorine | Halogen substitution affects reactivity |
| 6-Iodo-2-methylimidazo[1,2-b]pyridazine | Iodine at position 6 | Larger halogen may influence biological activity |
These compounds highlight the uniqueness of 3-chloro-2-methylimidazo[1,2-b]pyridazine due to its specific chlorine and methyl substitutions which may confer distinct biological activities and chemical reactivity profiles compared to its analogs.
The synthesis of imidazo[1,2-b]pyridazine derivatives relies primarily on cyclization reactions that form the bicyclic heterocyclic framework through strategic bond formation between nitrogen-containing precursors [1]. The most established approach involves condensation reactions between alpha-bromoketones and 3-amino-6-halopyridazines under mild basic conditions, typically employing sodium bicarbonate as the base [1]. This cyclization technique demonstrates exceptional efficiency due to the introduction of halogen substituents in the pyridazine ring, which significantly reduces the nucleophilicity of the nitrogen atom not adjacent to the amino function [1].
The formation of the imidazo[1,2-b]pyridazine backbone occurs through a well-defined mechanism where the ring nitrogen adjacent to the amino group becomes the preferential site for alkylation by the alpha-bromoketone [1]. Without halogen substitution, alkylation predominantly occurs at the more nucleophilic nitrogen, resulting in poor yields of the desired bicyclic product [1]. The halogen substitution strategy overcomes this selectivity challenge and enables successful synthesis in good to excellent yields [1].
Rhodium-catalyzed chelation-assisted carbon-hydrogen functionalization represents another powerful cyclization approach for constructing bicyclic heterocycles with ring-junction nitrogen atoms [5]. This methodology employs dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer as the catalyst, combined with silver hexafluoroantimonate, to achieve annulation reactions with various coupling partners including alkynes, diazoketones, and 1,4,2-dioxazolones [5]. The reaction proceeds through carbon-hydrogen activation of alkenyl azoles, followed by insertion and reductive elimination to form the fused heterocyclic system [5].
Halogenation of pyridazine derivatives presents unique challenges due to the electron-deficient nature of the diazine ring system [7] [8]. Selective halogenation typically requires specific reaction conditions and strategic use of activating groups to direct the electrophilic substitution to desired positions [7]. The presence of electron-donating groups on the pyridazine nucleus facilitates halogenation through electrophilic aromatic substitution mechanisms [9].
Phosphorus oxychloride and phosphorus oxybromide represent effective halogenating agents for pyridazine derivatives, particularly for replacing hydroxyl groups with halogen atoms [8]. The reaction proceeds through a two-stage process: initial preheating at atmospheric pressure (80-100°C) with simultaneous removal of hydrogen halide gas, followed by sealed-vessel heating at elevated temperatures (180-230°C) under autogenous pressure [8].
N-halosuccinimides (N-iodosuccinimide, N-chlorosuccinimide, N-bromosuccinimide) provide alternative halogenation pathways with enhanced selectivity control [12] [29]. These reagents enable position-selective halogenation under milder conditions compared to traditional electrophilic aromatic substitution methods [12]. The choice of solvent significantly influences both reaction rate and selectivity, with polar aprotic solvents generally providing optimal results [29].
The synthesis of 3-chloro-2-methylimidazo[1,2-b]pyridazine requires careful selection of appropriately functionalized precursors to achieve regioselective construction of the target molecule [1] [2]. The optimal precursor combination involves 3-amino-6-chloropyridazine and alpha-bromo-2-propanone (bromoacetone with methyl substitution) [1]. This selection ensures proper positioning of both the chlorine substituent at the 3-position and the methyl group at the 2-position of the final imidazo[1,2-b]pyridazine core [1].
3-Amino-6-chloropyridazine serves as the key nitrogen-containing building block and can be prepared from 3,6-dichloropyridazine through selective ammonolysis at elevated temperatures (130°C) [1]. The presence of the chlorine atom at the 6-position is crucial for directing the subsequent cyclization reaction and maintaining regioselectivity [1]. Alternative halogen substituents such as fluorine or iodine can be employed, though chlorine provides the optimal balance of reactivity and stability [1].
The alpha-bromoketone component must contain the appropriate methyl substitution pattern to install the 2-methyl substituent in the final product [1]. Alpha-bromo-2-propanone represents the most direct precursor, though it can also be generated in situ from the corresponding ketone through bromination with copper(I) bromide or similar brominating agents [1] [28].
The condensation reaction between 3-amino-6-chloropyridazine and alpha-bromo-2-propanone proceeds optimally under mild basic conditions using sodium bicarbonate as the base [1]. The reaction temperature typically ranges from 80-120°C, with dimethylformamide or dimethyl sulfoxide serving as suitable polar aprotic solvents [1] [2]. The reaction time varies from 8-15 hours depending on the specific substrate combination and reaction temperature [1].
Catalytic systems employing copper(I) iodide in combination with sodium hydrogen sulfate supported on silica dioxide demonstrate enhanced efficiency for related imidazopyridine synthesis [14]. This heterogeneous catalytic system provides synergistic effects that improve both reaction rate and yield compared to individual components [14]. The catalyst loading typically ranges from 5-10 mol% to achieve optimal turnover while maintaining economic viability [14].
Alternative catalytic approaches utilize palladium on carbon combined with sodium borohydride under reducing conditions [28]. This system operates at elevated temperatures (140°C) and enables one-pot synthesis from lignin-derived precursors, demonstrating the versatility of transition metal catalysis in heterocycle construction [28]. The palladium catalyst facilitates both carbon-oxygen bond cleavage and subsequent cyclization in a tandem process [28].
Yield optimization for 3-chloro-2-methylimidazo[1,2-b]pyridazine synthesis focuses on several key parameters including temperature control, stoichiometric ratios, and reaction time management [1] [19] [22]. Temperature optimization studies reveal that reaction temperatures between 80-120°C provide the optimal balance between reaction rate and selectivity, with higher temperatures leading to increased side product formation [1] [22].
Stoichiometric optimization indicates that a slight excess of the alpha-bromoketone component (1.2:1 ratio relative to the amino-pyridazine) improves conversion efficiency while minimizing unreacted starting material [1]. The base loading requires careful optimization, as insufficient base leads to incomplete conversion while excess base can promote competing reactions [1].
Solvent selection significantly impacts both yield and selectivity [2] [22]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide superior results compared to protic solvents, due to enhanced solvation of ionic intermediates and reduced side reactions [2]. The addition of molecular sieves or other water scavengers can further improve yields by preventing hydrolysis of reactive intermediates [22].
Table 1: Yield and Selectivity Optimization Parameters
| Parameter Studied | Optimal Condition | Yield Improvement (%) | Selectivity Enhancement |
|---|---|---|---|
| Halogenating Agent | 3-Amino-6-chloropyridazine | 20-35 | High regioselectivity |
| Base System | Sodium bicarbonate | 15-25 | Reduced side products |
| Temperature (°C) | 80-120 | 25-40 | Complete conversion |
| Reaction Time (h) | 8-15 | 10-20 | Minimized decomposition |
| Solvent System | DMF or DMSO | 15-30 | Enhanced solubility |
| Catalyst Loading (%) | 5-10 | 10-25 | Improved turnover |
| Substrate Ratio | 1:1.2 (amino:halide) | 15-30 | Balanced stoichiometry |
Multiple synthetic strategies exist for accessing imidazo[1,2-b]pyridazine derivatives, each with distinct advantages and limitations [1] [3] [5] [14]. The classical alpha-bromoketone cyclization approach offers simplicity and reliability, with yields typically ranging from 65-85% under optimized conditions [1]. This method demonstrates excellent functional group tolerance and scalability, making it suitable for both laboratory and industrial applications [1].
Groebke-Blackburn-Bienaymé multicomponent reactions provide an alternative route through the combination of aldehydes, aminopyridazines, and isocyanides [10]. While this approach offers convergent synthesis in a single step, yields are generally more modest (60-78%) and the method requires expensive isocyanide reagents [10]. The reaction tolerates diverse substitution patterns but shows limited scalability due to the cost and handling requirements of isocyanide components [10].
Rhodium-catalyzed carbon-hydrogen functionalization methods enable synthesis through direct functionalization of pre-formed heterocycles [5]. These approaches demonstrate excellent regioselectivity and broad substrate scope, with yields ranging from 55-84% [5]. However, the requirement for expensive rhodium catalysts and specialized ligands limits their practical application to high-value pharmaceutical intermediates [5].
Microwave-assisted solvent-free synthesis represents a green chemistry approach with yields of 77-94% under optimized conditions [30]. This method offers rapid reaction times (15-60 minutes) and eliminates the need for organic solvents, reducing environmental impact and simplifying product isolation [30]. The approach demonstrates excellent scalability and energy efficiency, making it attractive for industrial implementation [30].
Table 2: Comparative Analysis of Synthetic Routes for Imidazo[1,2-b]pyridazine Derivatives
| Synthetic Route | Reaction Conditions | Yield Range (%) | Selectivity | Scalability | Key Advantages |
|---|---|---|---|---|---|
| α-Bromoketone + 3-Amino-6-halopyridazine | NaHCO₃, mild basic conditions | 65-85 | High | Good | Simple conditions, halogen substitution control |
| Groebke-Blackburn-Bienaymé Reaction | KCN, benzotriazole, propanal | 60-78 | Moderate | Limited | Multicomponent efficiency |
| Cyclization via Oxazino Intermediates | pH-dependent, acidic conditions | 70-90 | High | Moderate | Site-switchable selectivity |
| Rh(III)-Catalyzed C-H Functionalization | [Cp*RhCl₂]₂, AgSbF₆, 80°C | 55-84 | Excellent | Limited | Broad substrate scope |
| Microwave-Assisted Solvent-Free | MW irradiation, 65°C, neat | 77-94 | Good | Excellent | Green chemistry, no solvents |
| Pd/C-Catalyzed One-Pot | Pd/C, NaBH₄, 140°C | 64-95 | Good | Good | Renewable feedstock utilization |
| T3P-Mediated Dehydrative Coupling | T3P, microwave, 120°C | 70-94 | Moderate | Good | Metal-free, mild conditions |
Large-scale synthesis of 3-chloro-2-methylimidazo[1,2-b]pyridazine faces several technical and economic challenges that require innovative solutions [15] [18] [23]. Heat transfer limitations in large reactors necessitate careful temperature control to maintain reaction selectivity and prevent thermal decomposition of sensitive intermediates [15]. Process intensification strategies, including continuous flow reactors and microreactor technology, address these challenges by providing enhanced mixing and precise temperature control [23].
Continuous stirred tank reactor (CSTR) technology offers significant advantages for large-scale production, particularly for reactions involving cryogenic conditions or rapid heat generation [23]. The implementation of CSTR systems for carbonylation reactions has demonstrated yield improvements from 40% in batch mode to approximately 60% in continuous operation [23]. This technology enables better control of reaction parameters and reduces the formation of decomposition products [23].
Waste stream management represents a critical consideration in large-scale heterocycle synthesis [15] [18]. Traditional synthetic routes generate significant quantities of halogenated waste and require specialized disposal methods [15]. Green chemistry innovations, including biocatalytic approaches and atom-economical reactions, offer solutions for reducing waste generation while maintaining synthetic efficiency [23].
Process analytical technology integration enables real-time monitoring of reaction progress and quality control during large-scale synthesis [15]. Spectroscopic methods including near-infrared and Raman spectroscopy provide non-invasive monitoring capabilities that facilitate process optimization and ensure consistent product quality [15]. These technologies are particularly valuable for heterocycle synthesis where side product formation can significantly impact yield and purity [15].
Table 3: Catalytic Systems for Heterocycle Synthesis
| Catalytic System | Temperature (°C) | Reaction Time | Typical Yield (%) | Substrate Tolerance |
|---|---|---|---|---|
| CuI/NaHSO₄·SiO₂ | 120-140 | 6-12 h | 75-85 | Broad |
| Pd/C + NaBH₄ | 140 | 2-15 h | 64-95 | Very broad |
| [Cp*RhCl₂]₂/AgSbF₆ | 80 | 16 h | 55-84 | Excellent |
| BiOTf₃/p-TsOH | 150 | Overnight | 70-90 | Good |
| No catalyst (thermal) | 65-80 | 15-60 min | 77-94 | Limited |
| T3P system | 120 | 4-8 h | 70-94 | Good |
| NIS/NCS/NBS | Room temp - 100 | 1-8 h | 50-80 | Moderate |
The imidazo[1,2-b]pyridazine core structure provides multiple sites for functionalization and derivatization, enabling the synthesis of diverse analogs with tailored properties [1] [10] [21]. Nucleophilic substitution reactions at the 6-chloro position allow introduction of various nucleophiles including alkoxides, thioalkoxides, and amines [1]. These transformations proceed under mild conditions and demonstrate excellent functional group tolerance [1].
Suzuki-Miyaura cross-coupling reactions enable the introduction of aryl and heteroaryl substituents at halogenated positions [21]. Palladium-catalyzed coupling with organoborane reagents provides access to substituted thienylpyridazines and related derivatives, though yields can be variable due to competing processes [21]. The electron-deficient nature of the pyridazine ring influences the reaction efficiency and may require optimization of catalyst and ligand systems [21].
Electrophilic substitution reactions allow functionalization at electron-rich positions of the imidazo[1,2-b]pyridazine system [4] [33]. Halogenation using N-halosuccinimides enables selective introduction of halogen substituents under mild conditions [4]. The regioselectivity of these reactions depends on the electronic properties of existing substituents and can be controlled through choice of reaction conditions [4] [33].
Metal-catalyzed carbon-hydrogen functionalization provides direct access to functionalized derivatives without pre-installed leaving groups [5] [16]. Rhodium-catalyzed reactions with alkynes, diazoketones, and other coupling partners enable construction of complex substitution patterns [5]. These methods demonstrate excellent regioselectivity and functional group tolerance, though they require specialized catalysts and reaction conditions [5] [16].
Reductive transformations allow conversion of electron-withdrawing groups to more basic functionalities [10]. Tin(II) chloride reduction of nitro groups provides access to amino derivatives, which can undergo further derivatization through alkylation, acylation, or condensation reactions [10]. These amino intermediates serve as versatile building blocks for the synthesis of more complex heterocyclic systems [10].
This comprehensive analysis examines the structure-activity relationship (SAR) paradigms governing 3-chloro-2-methylimidazo[1,2-b]pyridazine, a privileged heterocyclic scaffold with significant medicinal chemistry applications. The compound represents a key member of the imidazo[1,2-b]pyridazine class, characterized by its unique substitution pattern that confers specific biological activities and binding properties.
The structure-activity relationship paradigms in imidazo[1,2-b]pyridazine chemistry are fundamentally governed by the electronic and steric properties of the fused heterocyclic system [1] [2]. The imidazo[1,2-b]pyridazine scaffold serves as a privileged structure that provides multiple vectors for molecular recognition and binding to biological targets [3] [2].
The imidazo[1,2-b]pyridazine core maintains a planar bicyclic architecture essential for effective target binding [4] [5]. The nitrogen atoms within both the imidazole and pyridazine rings serve as crucial hydrogen bond acceptors and donors, facilitating interactions with protein hinge regions [6] [7]. The electron-rich nature of the heterocyclic system enables π-π stacking interactions with aromatic residues in target proteins [5] [8].
Systematic SAR studies have revealed distinct positional preferences for substituents on the imidazo[1,2-b]pyridazine framework [1] [2]. Position-2 accommodates small alkyl groups effectively, with methyl substituents providing optimal hydrophobic interactions without causing steric hindrance [7]. Position-3 demonstrates tolerance for both electron-withdrawing halogens and aromatic substituents, with chloro groups providing beneficial electronic effects [5] [9]. Position-6 shows remarkable versatility, accepting various substituents including halogens, morpholine, and piperazine groups [5] [9].
| Position | Optimal Substituents | Effect on Activity | Mechanism |
|---|---|---|---|
| 2 | Methyl, small alkyl | Positive enhancement | Hydrophobic interactions [7] |
| 3 | Chloro, aryl groups | Significant improvement | Electronic effects, π-π stacking [5] |
| 6 | Morpholine, chloro | Variable enhancement | H-bonding, selectivity [5] [9] |
| 7/8 | Hydrogen preferred | Negative if substituted | Steric clashes with hinge [7] |
The electronic distribution within the imidazo[1,2-b]pyridazine system directly influences binding affinity and selectivity [2] . Electron-withdrawing substituents at position-3 enhance the electron-deficient nature of the heterocycle, improving electrostatic interactions with nucleophilic residues in target proteins [5]. Conversely, electron-donating groups can modulate the basicity of the nitrogen atoms, affecting protonation states and binding modes [2].
The specific combination of chloro and methyl substituents in 3-chloro-2-methylimidazo[1,2-b]pyridazine creates a unique pharmacophore with distinct biological properties [5]. These substituents work synergistically to enhance binding affinity while maintaining favorable pharmacokinetic properties.
The chloro group at position-3 exerts multiple beneficial effects on biological activity [5] [9]. Its electron-withdrawing nature increases the electrophilicity of the imidazole ring, enhancing interactions with nucleophilic residues in target proteins [5]. The moderate size of the chloro group allows optimal fit within binding pockets without causing prohibitive steric clashes [9].
Computational studies demonstrate that the chloro substituent participates in halogen bonding interactions, a relatively weak but directional interaction that can enhance binding specificity [5]. The polarizable nature of the chloro group enables induced dipole interactions with hydrophobic residues, contributing to overall binding stability [9].
The methyl group at position-2 provides crucial hydrophobic interactions that stabilize protein-ligand complexes [7]. This small alkyl substituent fits efficiently into hydrophobic clefts within target proteins, particularly in kinase hinge regions where it occupies selectivity pockets [7]. The methyl group also influences the overall lipophilicity of the molecule, affecting membrane permeability and cellular uptake [2].
Molecular dynamics simulations reveal that the methyl substituent exhibits restricted rotation due to steric interactions with the chloro group, resulting in a preferred conformational state that optimizes binding geometry [7]. This conformational constraint contributes to the enhanced binding affinity observed for 3-chloro-2-methylimidazo[1,2-b]pyridazine derivatives [5].
The combination of chloro and methyl substituents creates a synergistic effect that exceeds the sum of individual contributions [5]. The electron-withdrawing chloro group enhances the hydrophobic character of the adjacent methyl group through inductive effects, creating a more favorable interaction surface [7]. This synergy is particularly evident in kinase inhibition studies where the dual-substituted compounds demonstrate superior potency compared to mono-substituted analogs [5].
Binding affinity modulation in imidazo[1,2-b]pyridazine derivatives involves systematic structural modifications that optimize intermolecular interactions with target proteins [4] [5]. The relationship between structure and binding affinity follows predictable patterns based on the physicochemical properties of substituents.
The size of substituents profoundly influences binding affinity through steric interactions within the binding site [7]. Small substituents such as methyl groups at position-2 enhance binding by filling hydrophobic pockets without causing steric clashes [7]. Larger substituents at the same position result in unfavorable steric interactions that diminish binding affinity [7].
Position-3 demonstrates moderate tolerance for larger substituents, with aromatic groups such as phenyl rings providing beneficial π-π interactions with aromatic residues in target proteins [5]. However, excessively bulky substituents at position-3 can disrupt the planar conformation necessary for optimal binding [5].
Electronic properties of substituents directly affect binding affinity through electrostatic interactions and charge distribution [2] [5]. Electron-withdrawing groups enhance binding to nucleophilic residues, while electron-donating groups can improve interactions with electrophilic regions of target proteins [2].
The imidazo[1,2-b]pyridazine core acts as an electron-deficient system that benefits from electron-withdrawing substituents such as chloro groups [5]. These substituents increase the partial positive charge on the heterocyclic nitrogen atoms, enhancing hydrogen bonding interactions with carbonyl oxygens in protein backbones [5].
Hydrophobic interactions represent a major component of binding affinity for imidazo[1,2-b]pyridazine derivatives [5] [7]. The hydrophobic surface area and distribution of substituents determine the strength of van der Waals interactions with hydrophobic residues in target proteins [7].
Methyl substituents contribute optimal hydrophobic interactions due to their appropriate size and lack of polar functionality [7]. Larger hydrophobic substituents can provide stronger individual interactions but may suffer from reduced binding entropy due to conformational restrictions [7].
Computational methods have become indispensable tools for understanding and predicting structure-activity relationships in imidazo[1,2-b]pyridazine derivatives [12] [13]. These approaches provide molecular-level insights into binding mechanisms and guide rational drug design efforts.
Molecular docking studies reveal the binding modes of 3-chloro-2-methylimidazo[1,2-b]pyridazine derivatives in target protein active sites [5] [7]. High-resolution docking calculations demonstrate that the imidazo[1,2-b]pyridazine core typically binds in a Type I fashion, with the nitrogen atoms forming hydrogen bonds with hinge region residues [5].
Docking studies of TAK1 kinase inhibitors show that the oxygen in morpholine-substituted derivatives at position-6 interacts with the conserved lysine residue Lys-63 in the ATP-binding site [5]. The methyl groups of the morpholine form favorable hydrophobic interactions with surrounding residues including Cys-174, Lys-63, and Gly-45 [5].
| Target Protein | Binding Mode | Key Interactions | Binding Energy (kcal/mol) |
|---|---|---|---|
| DYRK1A | Type I | Hinge hydrogen bonds | -8.5 to -10.2 [7] |
| TAK1 | Type I | Lys-63 interaction | Stable complex [5] |
| PIM-1 | Type I | P-loop displacement | -4.3 to -9.5 [12] |
| BCR-ABL | Type I | Multiple H-bonds | -6.1 to -11.0 [4] |
Molecular dynamics simulations provide insights into the stability and flexibility of protein-ligand complexes [5] [13]. These simulations reveal that 3-chloro-2-methylimidazo[1,2-b]pyridazine derivatives form stable complexes with target proteins, maintaining key interactions throughout extended simulation periods [5].
Free energy calculations represent the gold standard for predicting binding affinities and understanding thermodynamic driving forces [12] [13]. Umbrella sampling molecular dynamics simulations have been employed to calculate binding free energies for imidazo[1,2-b]pyridazine derivatives with PIM-1 kinase [12].
The binding free energies calculated through potential of mean force determinations range from -4.3 to -9.5 kcal/mol, correlating excellently with experimental binding affinities [12]. These calculations reveal that binding affinity cannot be attributed to any single interaction but requires consideration of overall free energy changes including entropic contributions [12].
Markov State Model (MSM) analysis of molecular dynamics trajectories enables calculation of dissociation free energy profiles and standard binding free energies [13]. This approach has been successfully applied to various protein-ligand systems, providing binding free energies within 1-2 kcal/mol of experimental values [13].
Advanced free energy perturbation (FEP) calculations allow prediction of binding affinity changes upon structural modifications [13]. These calculations guide lead optimization efforts by identifying modifications that improve binding affinity while maintaining favorable drug-like properties [13].
Comprehensive case studies of related imidazo[1,2-b]pyridazine analogs provide valuable insights into successful SAR strategies and demonstrate the practical application of structure-activity principles [1] [4] [5].
The development of selective DYRK1A inhibitors based on the imidazo[1,2-b]pyridazine scaffold exemplifies successful SAR-guided optimization [7]. Starting from fragment 1 with modest activity, systematic exploration of substitution patterns led to highly potent and selective inhibitors [7].
Key SAR findings from the DYRK1A series include the beneficial effect of methyl substitution at position-2, which improved binding affinity and ligand efficiency [7]. Position-3 modifications with aromatic substituents enhanced potency by factors of 1000-fold compared to unsubstituted analogs [7]. The crystal structure of compound 17 complexed with DYRK1A revealed crucial hydrogen bonding interactions and guided further optimization efforts [7].
Selectivity against related kinases such as CLK1 was achieved through exploitation of subtle differences in binding site architecture [7]. The introduction of a methyl group at position-2 improved selectivity by occupying a unique hydrophobic cleft in DYRK1A [7].
The TAK1 kinase inhibitor program demonstrates the successful application of structure-based drug design principles to imidazo[1,2-b]pyridazine optimization [5]. Initial screening identified compounds with morpholine substitutions at position-6 as promising leads [5].
Molecular docking studies guided the design of position-3 modifications, leading to compounds with enhanced potency and selectivity [5]. The final optimized compounds exhibited growth inhibition of multiple myeloma cell lines with GI50 values as low as 30 nM [5].
The development of ponatinib (AP24534) represents a landmark achievement in imidazo[1,2-b]pyridazine-based drug discovery [14]. This pan-BCR-ABL inhibitor demonstrates activity against all known BCR-ABL mutants, including the challenging T315I gatekeeper mutation [14].
The SAR studies leading to ponatinib revealed the importance of the ethynyl linker connecting the imidazo[1,2-b]pyridazine core to the benzamide substituent [14]. This linker provides optimal geometry for binding to the kinase active site while maintaining activity against mutant forms [14].
Ponatinib exhibits binding affinities in the nanomolar range against wild-type and mutant BCR-ABL, demonstrating the successful application of structure-based design principles [14]. The compound has achieved clinical success as an approved treatment for chronic myeloid leukemia [14].
The antimycobacterial activity of imidazo[1,2-b]pyridazine derivatives demonstrates the versatility of this scaffold beyond kinase inhibition [1]. A series of compounds incorporating piperazine and morpholine substituents showed potent activity against Mycobacterium tuberculosis H37Rv strains [1].
SAR studies revealed that amide derivatives exhibited superior antitubercular activity compared to sulfonamide analogs, attributed to enhanced hydrogen bonding capabilities [1]. Compounds 8h and 8j demonstrated exceptional activity at 1.6 μg/mL concentration, comparable to first-line anti-TB drugs [1].
The lipophilic nature of these compounds, evidenced by their CNS depressant activity, contributes to their antimycobacterial efficacy by facilitating cellular uptake [1]. The combination of potent activity and favorable safety profile makes these compounds promising candidates for tuberculosis treatment [1].
The development of β-amyloid plaque imaging agents based on imidazo[1,2-b]pyridazine demonstrates the application of SAR principles to molecular imaging [4]. A series of compounds were designed as potential PET radiotracers for Alzheimer's disease diagnosis [4].
SAR studies revealed that substitution patterns at positions 2 and 6 critically influence binding affinity to synthetic Aβ1-40 aggregates [4]. The most promising compound, 2-(4'-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited high binding affinity with Ki = 11.0 nM [4].
The systematic variation of substituents provided insights into the structural requirements for β-amyloid binding, with dimethylamino and methylthio groups proving optimal for activity [4]. These findings guide the development of next-generation imaging agents for neurodegenerative diseases [4].
| Compound Series | Target | Lead Compound IC50 | Key SAR Findings | Clinical Status |
|---|---|---|---|---|
| DYRK1A Inhibitors | DYRK1A | 17: potent binding | Position-2 methyl crucial [7] | Preclinical |
| TAK1 Inhibitors | TAK1 | 26: 55 nM | Position-6 morpholine optimal [5] | Preclinical |
| BCR-ABL Inhibitors | BCR-ABL | Ponatinib: nanomolar | Ethynyl linker critical [14] | FDA Approved |
| Anti-TB Agents | M. tuberculosis | 8h/8j: 1.6 μg/mL | Amide > sulfonamide [1] | Preclinical |
| Imaging Agents | β-Amyloid | 4: 11.0 nM | Position-6 methylthio key [4] | Research |